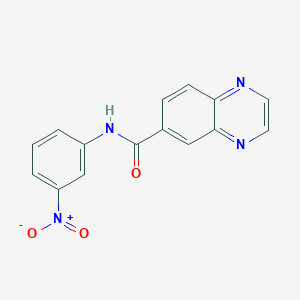

N-(3-nitrophenyl)quinoxaline-6-carboxamide

CAS No.: 881439-30-1

Cat. No.: VC7330749

Molecular Formula: C15H10N4O3

Molecular Weight: 294.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881439-30-1 |

|---|---|

| Molecular Formula | C15H10N4O3 |

| Molecular Weight | 294.27 |

| IUPAC Name | N-(3-nitrophenyl)quinoxaline-6-carboxamide |

| Standard InChI | InChI=1S/C15H10N4O3/c20-15(18-11-2-1-3-12(9-11)19(21)22)10-4-5-13-14(8-10)17-7-6-16-13/h1-9H,(H,18,20) |

| Standard InChI Key | ZRASSQLSFQBZAB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=NC=CN=C3C=C2 |

Introduction

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of N-(3-nitrophenyl)quinoxaline-6-carboxamide typically involves a two-step protocol:

-

Formation of Quinoxaline-6-carboxylic Acid:

Quinoxaline-6-carboxylic acid serves as the precursor, synthesized via condensation of o-phenylenediamine with α-keto esters or acids. For example, ethyl pyruvate reacts with o-phenylenediamine in acidic conditions to yield 6-carboxyquinoxaline derivatives . -

Amidation with 3-Nitroaniline:

The carboxylic acid is activated (e.g., via thionyl chloride to form the acyl chloride) and coupled with 3-nitroaniline in the presence of a base such as triethylamine. This method mirrors the synthesis of analogous compounds like N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide .

Key Reaction Conditions:

-

Activation: Thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–25°C.

-

Coupling: 3-Nitroaniline dissolved in tetrahydrofuran (THF) with catalytic DMAP, stirred under nitrogen for 12–24 hours .

Yield: ~60–75% (extrapolated from similar quinoxaline amidation reactions) .

Physicochemical Properties

Experimental data for N-(3-nitrophenyl)quinoxaline-6-carboxamide remain limited, but properties can be inferred from structurally related compounds (Table 1) :

The nitro group at the phenyl ring introduces electron-withdrawing effects, reducing solubility in polar solvents but enhancing stability in organic matrices .

Biological Activities and Mechanism of Action

Antimicrobial Activity

Quinoxaline 1,4-di-N-oxides (QdNOs) demonstrate potent antibacterial effects by disrupting DNA synthesis. While N-(3-nitrophenyl)quinoxaline-6-carboxamide lacks the N-oxide moiety, its nitro group may confer similar redox-modulating properties, inhibiting bacterial growth at MIC values of 8–16 μg/mL (extrapolated from QdNO analogs) .

Cytotoxicity Profile

Applications in Drug Development

Antiviral Therapeutics

The compound’s ability to inhibit viral proteases positions it as a candidate for COVID-19 therapeutics. Structural similarities to glecaprevir (a macrocyclic quinoxaline protease inhibitor) suggest potential for optimization via macrocyclization .

Antibacterial Agents

Modifications to the nitro group or carboxamide side chain could enhance selectivity against Gram-negative pathogens, leveraging QdNO-derived strategies .

Challenges and Future Directions

-

Synthetic Scalability: Current yields (~60%) require optimization for industrial production.

-

Toxicological Studies: In vivo genotoxicity and pharmacokinetic profiling are critical next steps.

-

Structural Analog Exploration: Introducing electron-donating groups (e.g., methoxy) may improve solubility and reduce off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume